Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17195822
InChI: InChI=1S/C9H7IN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3
SMILES:
Molecular Formula: C9H7IN2O2
Molecular Weight: 302.07 g/mol

Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC17195822

Molecular Formula: C9H7IN2O2

Molecular Weight: 302.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate -

Specification

Molecular Formula C9H7IN2O2
Molecular Weight 302.07 g/mol
IUPAC Name methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H7IN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3
Standard InChI Key DCPBOQAXJQXDAI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=C2N1C=C(C=C2)I

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate belongs to the imidazo[1,2-a]pyridine family, a class of nitrogen-containing bicyclic heterocycles. Its molecular structure combines a pyridine ring fused with an imidazole ring, with substitutions at key positions influencing reactivity and biological activity. The iodine atom at position 6 enhances electrophilic aromatic substitution potential, while the methyl ester at position 3 provides a handle for further functionalization .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₇IN₂O₂
Molecular Weight302.07 g/mol
IUPAC NameMethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate
CAS Number76849603
Canonical SMILESCOC(=O)C1=CN=C2N1C=C(C=C2)I
XLogP32.36
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

The compound’s planar structure and conjugated π-system contribute to its stability and ability to interact with biological targets, such as enzymes and receptors. Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating moderate polarity conducive to solubility in organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile .

Synthesis and Optimization Strategies

Two-Step Iodination-Esterification Protocol

The synthesis of methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate typically involves a sequential iodination and esterification process. A validated route begins with the iodination of imidazo[1,2-a]pyridine derivatives using N-iodosuccinimide (NIS) in acetonitrile, followed by esterification with methyl chloroformate under basic conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldKey Observations
1NIS, CH₃CN, 25°C, 12 h78%Selective iodination at C6
2Methyl chloroformate, K₂CO₃, DMF, 0°C → RT85%Esterification without ring opening

Alternative approaches employ palladium-catalyzed cross-coupling reactions to introduce the iodine atom, though these methods often require stringent anhydrous conditions and exhibit lower yields (~65%) compared to direct iodination. Recent advances in flow chemistry have reduced reaction times from 12 hours to 2 hours while maintaining yields above 70%, demonstrating scalability potential .

Biomedical Applications and Mechanistic Insights

Anticancer Activity via Kinase Inhibition

Derivatives of methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate exhibit pronounced cytotoxicity against non-small cell lung cancer (NSCLC) cell lines (IC₅₀ = 1.2–4.8 μM). Mechanistic studies attribute this activity to inhibition of cyclin-dependent kinase 9 (CDK9), a regulator of transcriptional elongation. The iodine atom facilitates halogen bonding with the kinase’s hinge region, while the ester group modulates membrane permeability .

Table 3: Cytotoxicity Profiling

Cell LineIC₅₀ (μM)Target KinaseSelectivity Index (vs. CDK2)
A549 (NSCLC)2.3 ± 0.4CDK912.7
HCT116 (Colon)4.1 ± 0.6CDK99.8
MCF7 (Breast)5.6 ± 1.2CDK96.5

Related Compounds and Derivative Chemistry

3-Iodoimidazo[1,2-a]Pyridine-6-Carboxylic Acid

This derivative (C₈H₅IN₂O₂, MW 288.04 g/mol) replaces the methyl ester with a carboxylic acid group, enabling conjugation to nanoparticles or peptides. Its increased polarity (LogP = 1.8) improves aqueous solubility, making it suitable for drug delivery systems .

Ethyl 6-Iodoimidazo[1,2-a]Pyridine-2-Carboxylate

Future Directions and Challenges

  • Prodrug Development: Conversion of the methyl ester to a tert-butyl or pivaloyloxymethyl group may enhance oral bioavailability.

  • Targeted Delivery: Conjugation to antibody-drug conjugates (ADCs) could improve tumor specificity while reducing off-target effects.

  • Synthetic Automation: Implementing machine learning-guided reaction optimization may address current yield limitations in large-scale synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator